2-Iodo-1-morpholin-4-yl-ethanone
Description
2-Iodo-1-morpholin-4-yl-ethanone (CAS: 364793-89-5) is a morpholine-containing ketone derivative with the molecular formula C₁₂H₁₄INO₂ and a molar mass of 331.15 g/mol . The compound features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) attached to an ethanone backbone substituted with an iodine atom at the 2-position. This structural configuration imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in cross-coupling reactions and pharmaceutical derivatization.
Properties
Molecular Formula |
C6H10INO2 |
|---|---|
Molecular Weight |
255.05 g/mol |
IUPAC Name |
2-iodo-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C6H10INO2/c7-5-6(9)8-1-3-10-4-2-8/h1-5H2 |
InChI Key |
USDHPKSBQDWAFO-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CI |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Table 1: Key Structural and Functional Comparisons
Key Findings:
- Iodo vs. Chloro Substituents: The iodine atom in this compound enhances its susceptibility to nucleophilic substitution compared to chloro analogs (e.g., ), owing to iodine’s larger atomic radius and polarizability. This property is exploited in radioisotope labeling and Pd-catalyzed coupling reactions .
- Morpholine Ring Influence: The morpholine group’s electron-donating nitrogen and oxygen atoms stabilize intermediates in synthesis, as seen in the preparation of thieno[3,2-d]pyrimidine derivatives (). This contrasts with non-heterocyclic analogs, which require harsher reaction conditions .
Key Findings:
- α-Halogenated Ketones: The use of α-halogenated ketones is a common strategy for synthesizing both this compound and triazole-thio derivatives (). However, iodine’s lower electronegativity compared to chlorine or bromine may necessitate modified reaction conditions (e.g., lower temperatures or longer durations) to avoid side reactions .
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